molecular formula C19H22N2O4S B13666001 Ethyl 2-(1-Cbz-3-piperidyl)thiazole-4-carboxylate

Ethyl 2-(1-Cbz-3-piperidyl)thiazole-4-carboxylate

Cat. No.: B13666001
M. Wt: 374.5 g/mol
InChI Key: ISWIETXTRUMTHI-UHFFFAOYSA-N
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Description

Ethyl 2-(1-Cbz-3-piperidyl)thiazole-4-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a piperidine ring, a thiazole ring, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1-Cbz-3-piperidyl)thiazole-4-carboxylate typically involves multiple steps. One common method starts with the preparation of the thiazole ring, which can be synthesized by reacting ethyl bromopyruvate with thiourea to form ethyl 2-aminothiazole-4-carboxylate . This intermediate is then reacted with various aldehydes and ketones to form Schiff bases .

For the piperidine ring, a common approach involves the protection of the nitrogen atom using a carbobenzyloxy (Cbz) group. The protected piperidine is then coupled with the thiazole derivative under suitable conditions to form the final product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of efficient purification methods such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-Cbz-3-piperidyl)thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitro-substituted thiazoles.

Scientific Research Applications

Ethyl 2-(1-Cbz-3-piperidyl)thiazole-4-carboxylate has several applications in scientific research:

Biological Activity

Ethyl 2-(1-Cbz-3-piperidyl)thiazole-4-carboxylate is a compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a thiazole ring, a carboxylate group, and a piperidine moiety with a carbobenzyloxy (Cbz) protecting group. Its molecular formula is C19H22N2O4SC_{19}H_{22}N_{2}O_{4}S with a molecular weight of approximately 366.45 g/mol. The presence of the Cbz group enhances the compound's lipophilicity, which is crucial for its biological activity and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the thiazole ring and subsequent modifications to introduce the piperidine and carboxylate functionalities. This multi-step process allows for the optimization of yield and purity, which are critical for evaluating biological activity.

Biological Activity

Research indicates that compounds related to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Thiazole derivatives have been identified as promising candidates against various bacterial strains. Studies have shown that certain thiazole compounds demonstrate significant antibacterial properties, making them potential leads for antibiotic development .
  • Antitumor Activity : Some derivatives have been evaluated for their cytotoxic effects on cancer cell lines. For instance, compounds containing similar thiazole structures have shown effectiveness in inhibiting tumor growth in vitro and in vivo models .
  • Enzyme Inhibition : The compound's ability to interact with specific enzymes has been investigated. For example, studies suggest that thiazole derivatives can inhibit key enzymes involved in cancer progression, such as RET kinase, which is crucial for targeted cancer therapies .

Case Studies

Several studies have explored the biological activities of this compound and its analogs:

  • Antimicrobial Efficacy : A study assessed the antimicrobial properties of various thiazole derivatives against clinical isolates. Compounds showed zone of inhibition values ranging from 9 to 20 mm against tested bacteria, indicating moderate to high efficacy .
  • Cytotoxicity Testing : In vitro assays conducted on cancer cell lines demonstrated that specific analogs exhibited IC50 values in the low micromolar range, suggesting potent antitumor activity compared to standard chemotherapeutics like 5-fluorouracil .
  • Mechanistic Studies : Research on the interactions between this compound and biological targets revealed insights into its mechanism of action. These studies utilized high-throughput screening methods to identify its effects on gene expression related to pluripotency in stem cells .

Comparative Analysis

To further illustrate the unique properties of this compound, a comparative analysis with similar compounds is presented below:

Compound NameMolecular FormulaUnique Features
This compoundC₁₉H₂₂N₂O₄SEnhanced lipophilicity due to Cbz group
Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylateC₁₁H₁₆N₂O₂SLacks Cbz protection; simpler structure
Ethyl 2-(aminomethyl)thiazole-4-carboxylateC₇H₁₀N₂O₂SContains an amino group; different bioactivity

Properties

Molecular Formula

C19H22N2O4S

Molecular Weight

374.5 g/mol

IUPAC Name

ethyl 2-(1-phenylmethoxycarbonylpiperidin-3-yl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C19H22N2O4S/c1-2-24-18(22)16-13-26-17(20-16)15-9-6-10-21(11-15)19(23)25-12-14-7-4-3-5-8-14/h3-5,7-8,13,15H,2,6,9-12H2,1H3

InChI Key

ISWIETXTRUMTHI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2CCCN(C2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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